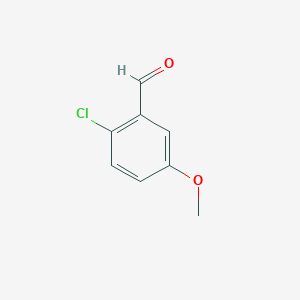
2-Chloro-5-methoxybenzaldehyde
Descripción general
Descripción
“2-Chloro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7ClO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methoxybenzaldehyde” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-methoxybenzaldehyde” include a molecular weight of 170.59 g/mol . Other properties such as boiling point, density, and solubility can be determined experimentally.
Aplicaciones Científicas De Investigación
Solubility and Activity Coefficient Measurement : The solubility of related chloro-methoxybenzaldehydes in water has been measured, providing valuable data for chemical engineering and pharmaceutical applications (Larachi et al., 2000).
Synthesis and Antioxidant Activity : Halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been synthesized and evaluated for their antioxidant activity, suggesting potential applications in the health and wellness industries (Rijal et al., 2022).
Precursors to DNA Intercalators : Studies have shown that derivatives of methoxybenzaldehydes can be converted into compounds that may serve as precursors to DNA intercalators, highlighting their potential in medical and biological research (Tsoungas & Searcey, 2001).
Mechanism of Acetalization : Research has been conducted on the acetalization mechanisms of 2-methoxybenzaldehyde, providing insights into organic synthesis and catalysis (Yusuf et al., 2019).
Dioxomolybdenum(VI) Complexes : Methoxybenzaldehydes have been used to synthesize dioxomolybdenum(VI) complexes, which show potential for DNA binding, cleavage, and anticancer activities (Hussein et al., 2015).
Role in Food and Cosmetic Industries : Methoxybenzaldehydes play a significant role in food and cosmetic industries due to their fragrant properties and are also explored for medicinal properties (Kundu & Mitra, 2016).
Antimicrobial and Antiaflatoxigenic Activities : Schiff bases of 2-hydroxy-4-methoxybenzaldehyde have shown potential as antimicrobial agents and in controlling aflatoxin production (Harohally et al., 2017).
Synthesis of Chlorinated Vanillins : Chlorinated vanillins, including chloro-methoxybenzaldehydes, have been synthesized and studied for various applications, including in environmental sciences (Hyötyläinen & Knuutinen, 1993).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQKZTTXKWGJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513186 | |
| Record name | 2-Chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxybenzaldehyde | |
CAS RN |
13719-61-4 | |
| Record name | 2-Chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)